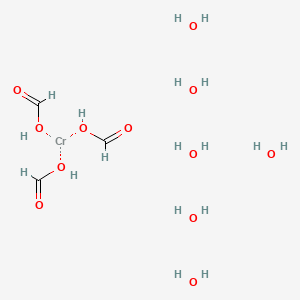
G-D-Glutamylaminomethylphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of G-D-Glutamylaminomethylphosphonic acid involves specific reaction conditions and routes. One common method includes the reaction of glutamic acid with aminomethylphosphonic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
G-D-Glutamylaminomethylphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in halogenated compounds .
科学的研究の応用
G-D-Glutamylaminomethylphosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its role as an NMDA receptor antagonist, which has implications in neurological research . In medicine, it is explored for its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases . In industry, it is used in the production of specialized chemicals and materials .
作用機序
The mechanism of action of G-D-Glutamylaminomethylphosphonic acid involves its interaction with NMDA glutamatergic receptors. By binding to these receptors, it inhibits the excitatory neurotransmission mediated by glutamate, which can help in reducing neuronal excitability and preventing seizures . The molecular targets include the NMDA receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and plasticity .
類似化合物との比較
G-D-Glutamylaminomethylphosphonic acid can be compared with other similar compounds, such as beta-D-aspartylaminomethylphosphonic acid and omega-phosphonic-alpha-carboxylic amino acids . These compounds also act as NMDA receptor antagonists but may differ in their potency, selectivity, and specific applications. The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties .
Similar Compounds
- Beta-D-aspartylaminomethylphosphonic acid
- Omega-phosphonic-alpha-carboxylic amino acids
- Aminolevulinic acid related compounds
特性
分子式 |
C6H13N2O6P |
|---|---|
分子量 |
240.15 g/mol |
IUPAC名 |
(4R)-4-amino-5-oxo-5-(phosphonomethylamino)pentanoic acid |
InChI |
InChI=1S/C6H13N2O6P/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H2,12,13,14)/t4-/m1/s1 |
InChIキー |
ZLJRRFLZFIAXLY-SCSAIBSYSA-N |
異性体SMILES |
C(CC(=O)O)[C@H](C(=O)NCP(=O)(O)O)N |
正規SMILES |
C(CC(=O)O)C(C(=O)NCP(=O)(O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)






![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)


